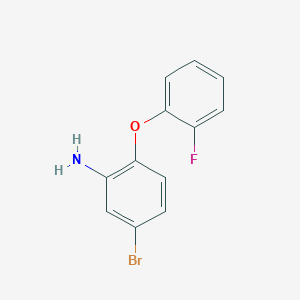
5-Bromo-2-(2-fluorophenoxy)aniline
Overview
Description
5-Bromo-2-(2-fluorophenoxy)aniline, or 5-Br-2-FPA, is an organic compound commonly used in scientific research. It is a colorless solid that is soluble in water and is used in a variety of applications, including in pharmaceuticals, agrochemicals, and biotechnology. In addition, 5-Br-2-FPA is a useful synthetic intermediate for the production of a wide range of compounds. This article will discuss the synthesis method of 5-Br-2-FPA, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Chemoselective Functionalization
The chemoselective functionalization of compounds structurally similar to 5-Bromo-2-(2-fluorophenoxy)aniline, such as 5-bromo-2-chloro-3-fluoropyridine, has been extensively studied. These studies reveal that catalytic amination conditions lead to selective bromide substitution products. This research indicates a potential application of 5-Bromo-2-(2-fluorophenoxy)aniline in selective chemical synthesis and modifications (Stroup et al., 2007).
Photochemical Behavior in Aqueous Solutions
Research on halogenated anilines similar to 5-Bromo-2-(2-fluorophenoxy)aniline shows significant photochemical activity. For instance, compounds like 2-bromo- and 2-fluoroaniline display heterolytic mechanisms under certain conditions, which might suggest similar photochemical properties for 5-Bromo-2-(2-fluorophenoxy)aniline in aqueous solutions (Othmen & Boule, 2000).
Application in Nucleophilic Substitution Reactions
The reactions of 5-bromo-6-methyluridines with various nucleophiles have been explored, demonstrating the versatility of bromo-substituted compounds in nucleophilic substitution reactions. This could imply similar utility for 5-Bromo-2-(2-fluorophenoxy)aniline in creating diverse chemical products (Sarma et al., 1994).
Fluorescence Quenching Studies
The fluorescence quenching study of boronic acid derivatives by aniline in alcohols sheds light on the interaction between anilines and other compounds. This research may provide insights into the potential applications of 5-Bromo-2-(2-fluorophenoxy)aniline in fluorescence-based chemical analysis and synthesis (Geethanjali et al., 2015).
Palladium-Catalyzed Arylation
Studies on the palladium-catalyzed arylation of fluoroalkylamines, including fluoro-substituted anilines, highlight the potential of 5-Bromo-2-(2-fluorophenoxy)aniline in creating complex molecular structures useful in various chemical applications (Brusoe & Hartwig, 2015).
properties
IUPAC Name |
5-bromo-2-(2-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYYDQXUUQVXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-fluorophenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




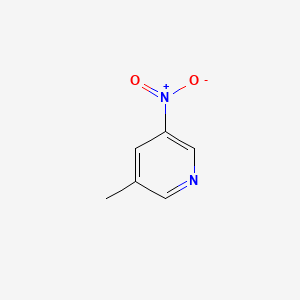
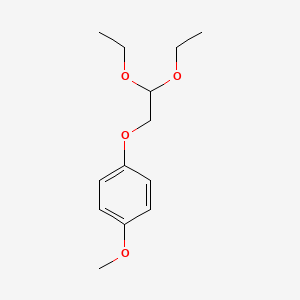
![2-[(Diethylamino)methyl]pyridin-3-ol](/img/structure/B1361631.png)
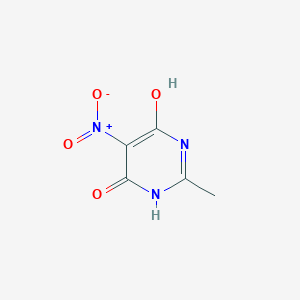
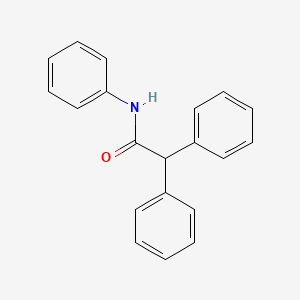
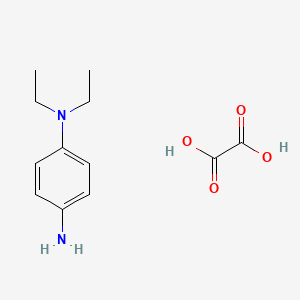
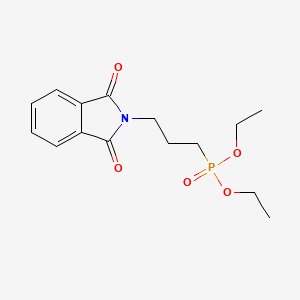
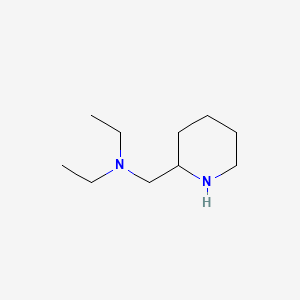
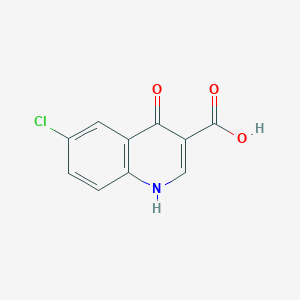
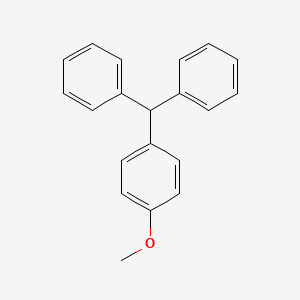
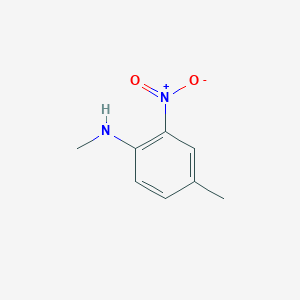
![6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B1361647.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B1361648.png)